Dihydrogen hexachloroosmiate (IV)
Description
Significance of Osmium in Modern Inorganic and Catalytic Chemistry
Osmium (Os), the densest naturally occurring element, is a hard, brittle, bluish-white transition metal. britannica.com Its chemistry is characterized by a wide range of oxidation states, from -2 to +8, with +2, +3, +4, and +8 being the most common. wikipedia.org This versatility allows osmium to form a vast array of coordination compounds with diverse geometries and reactivities. ipa-news.de
In modern inorganic chemistry, osmium compounds are instrumental in various catalytic processes. They are particularly noted for their role in oxidation reactions, including the renowned Sharpless asymmetric dihydroxylation, which utilizes osmium tetroxide to convert alkenes into diols with high stereoselectivity. The catalytic applications of osmium extend to hydrogenation, reduction, and other organic transformations. britannica.com Furthermore, osmium complexes are being explored for their potential in materials science and as anticancer agents. smolecule.comnih.gov
Overview of Transition Metal Halogeno Complexes and Their Role in Research
Halogeno-osmate(IV) complexes, a subset of this class, feature osmium in the +4 oxidation state coordinated to halide ions. These complexes are crucial starting materials for the synthesis of other osmium(IV) compounds and can be reduced to form complexes with osmium in lower oxidation states. iieng.org The study of their electronic structure, bonding, and reactivity provides valuable insights into the fundamental principles of coordination chemistry.
Historical Development of Dihydrogen Hexachloroosmiate(IV) Research
The discovery of osmium itself dates back to 1803 by Smithson Tennant, who identified it along with iridium in the residue of platinum ores dissolved in aqua regia. wikipedia.orgshef.ac.uk The name "osmium" is derived from the Greek word "osme," meaning "smell," due to the pungent odor of its volatile tetroxide. britannica.comwikipedia.org
Research into specific osmium compounds like Dihydrogen hexachloroosmiate(IV) followed the isolation and characterization of the element. Early investigations focused on the synthesis and basic properties of hexachloroosmate salts. A significant advancement in the synthesis of related compounds was the method reported by Dwyer and Hogarth for ammonium (B1175870) hexachloroosmate(IV) using osmium tetroxide as a starting material. iieng.org The synthesis of Dihydrogen hexachloroosmiate(IV) itself can be achieved through the reaction of osmium tetroxide with hydrochloric acid. smolecule.com A modified procedure involves the reduction of osmium tetroxide with hydrochloric acid, which acts as both a reducing agent and a chloride source. smolecule.com
Contextualization within Platinum Group Metal Chemistry
The platinum group metals (PGMs) consist of six elements: ruthenium (Ru), rhodium (Rh), palladium (Pd), osmium (Os), iridium (Ir), and platinum (Pt). britannica.com These metals share similar physical and chemical properties, including high resistance to wear, tarnish, and chemical attack, as well as excellent catalytic activities. libretexts.orgwikipedia.orgthermofisher.com They are often found together in the same mineral deposits. wikipedia.org
Within this group, osmium is distinguished by its high density and the stability of its higher oxidation states. britannica.com The chemistry of halogeno-osmate(IV) complexes can be compared and contrasted with that of analogous complexes of other platinum group metals. For instance, the synthesis and reactivity of hexachloroplatinate(IV) and hexachloroiridate(IV) complexes offer valuable points of comparison for understanding the trends in properties across the PGM series. The study of these complexes contributes to a broader understanding of the coordination chemistry of this important class of elements.
Structure
2D Structure
Properties
Molecular Formula |
Cl6H2Os |
|---|---|
Molecular Weight |
405.0 g/mol |
IUPAC Name |
tetrachloroosmium;dihydrochloride |
InChI |
InChI=1S/6ClH.Os/h6*1H;/q;;;;;;+4/p-4 |
InChI Key |
UTIXXJBEMJZGFB-UHFFFAOYSA-J |
Canonical SMILES |
Cl.Cl.Cl[Os](Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for Dihydrogen Hexachloroosmiate Iv
Direct Synthesis Approaches to Hexachloroosmate(IV) Species
Direct synthesis methods for dihydrogen hexachloroosmiate(IV) typically involve the reaction of elemental osmium or its common oxide with a source of chlorine under specific conditions. These methods are fundamental in establishing a straightforward route to the hexachloroosmate(IV) anion, [OsCl₆]²⁻.
OsO₄ + 10HCl → H₂[OsCl₆] + 2Cl₂ + 4H₂O smolecule.com
This reaction requires careful control of temperature and conditions due to the high toxicity and volatility of osmium tetroxide.
Another direct approach involves the chlorination of osmium metal. By passing chlorine gas over osmium metal under controlled temperature and pressure, dihydrogen hexachloroosmiate(IV) can be formed, although this method is often employed for producing anhydrous osmium chlorides which can then be hydrated. smolecule.com A related method is the hydration of osmium tetrachloride (OsCl₄) by reacting it with aqueous hydrochloric acid to yield the target compound. smolecule.com
Precursor-Based Transformations and Derivatization Routes
Synthesizing dihydrogen hexachloroosmiate(IV) from more complex osmium precursors is a common strategy, often employed to avoid the use of highly toxic reagents like osmium tetroxide. iieng.org These methods involve the chemical transformation of stable osmate salts.
A widely used precursor is potassium osmate(VI) (K₂[OsO₂(OH)₄]). In a modified literature procedure, potassium osmate is reacted with iron(II) chloride (FeCl₂) in concentrated hydrochloric acid. iieng.org The iron(II) serves as the reducing agent to convert Os(VI) to Os(IV). The resulting hexachloroosmate(IV) anion is then typically precipitated from the solution by adding an ammonium (B1175870) salt, such as ammonium chloride (NH₄Cl), to yield ammonium hexachloroosmate(IV), (NH₄)₂[OsCl₆]. iieng.orgwikipedia.org The reaction is efficient and avoids many of the hazards associated with direct acid reduction of OsO₄. smolecule.com
The general reaction scheme starting from potassium osmate is: K₂[OsO₂(OH)₄] + FeCl₂ + NH₄Cl (in excess HCl) → (NH₄)₂[OsCl₆] + FeCl₃ + H₂O + KCl wikipedia.org
Once the stable ammonium salt is isolated, it can be readily converted to dihydrogen hexachloroosmiate(IV). This is accomplished through a controlled acid treatment. smolecule.com A methodology similar to the preparation of dihydrogen hexabromoosmate can be employed, where the ammonium salt is treated with concentrated hydrochloric acid, leading to the formation of dihydrogen hexachloroosmiate(IV) as microcrystals upon filtration. iieng.org
Optimization of Reaction Parameters for Yield and Purity in Dihydrogen Hexachloroosmiate(IV) Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of dihydrogen hexachloroosmiate(IV). Key parameters include the choice of reagents, solvent system, and temperature.
The selection of the solvent system plays a significant role. While concentrated hydrochloric acid is the standard medium for providing the chloride ions and acidic environment, modifications can enhance reaction efficiency. smolecule.com Research has shown that the addition of small amounts of alcohols, such as ethanol, can improve control over the reaction and minimize the formation of side products during the reduction of osmium tetroxide. smolecule.com
Temperature control is another critical factor. When synthesizing ammonium hexachloroosmate(IV) from potassium osmate and iron(II) chloride, heating on a steam bath for several hours is a typical condition to ensure the reaction goes to completion. iieng.org However, it is noted that excessive temperature can be detrimental; a further increase in temperature can cause the product to redissolve and subsequently decompose. iieng.org
The use of a strong reducing agent like iron(II) chloride in the precursor-based method contributes to a high-yielding synthesis. Following the conversion of the resulting ammonium salt to the acid form using concentrated HCl, a quantitative yield of purple-reddish microcrystals of dihydrogen hexachloroosmiate(IV) has been reported. iieng.org
| Precursor | Reagents | Solvent | Reported Yield | Reference |
|---|---|---|---|---|
| Ammonium hexachloroosmate(IV) | Concentrated Hydrochloric Acid | Water/HCl | 93% | iieng.org |
Green Chemistry Considerations in the Preparation of Dihydrogen Hexachloroosmiate(IV)
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijfmr.comsemanticscholar.org Applying these principles to the synthesis of dihydrogen hexachloroosmiate(IV) involves evaluating starting materials, reaction efficiency (atom economy), and solvent use. whiterose.ac.uk
A primary green consideration is the avoidance of highly toxic reagents. The traditional synthesis from osmium tetroxide (OsO₄) is problematic due to the extreme toxicity of the starting material. iieng.org Alternative, precursor-based routes starting from more stable and less hazardous refinery materials like potassium osmate represent a significant improvement in the safety profile of the synthesis. iieng.org
Atom economy, a principle that measures how many atoms of the reactants are incorporated into the final product, is another important metric. ijfmr.com The direct reduction of OsO₄ with HCl has a poor atom economy as it produces chlorine gas as a hazardous byproduct. smolecule.com Syntheses that proceed via addition reactions, such as the conversion of ammonium hexachloroosmate to the dihydrogen form with HCl, are generally more atom-economical.
The choice of solvent is also a key aspect of green chemistry. semanticscholar.org While concentrated hydrochloric acid is often necessary, minimizing its volume and exploring possibilities for its recovery and reuse are important considerations. The use of water as a solvent for dissolving intermediates like ammonium salts before subsequent reaction steps is a positive green feature. iieng.org Furthermore, developing catalytic processes that can operate in greener solvents or even solvent-free conditions remains a long-term goal for the synthesis of such coordination compounds. semanticscholar.orgrsc.org
Structural Elucidation and Crystallographic Analysis of Dihydrogen Hexachloroosmiate Iv
Single Crystal X-ray Diffraction Studies of Dihydrogen Hexachloroosmiate(IV) and its Hydrates
Single-crystal X-ray diffraction (SCXRD) is an essential technique for determining the atomic and molecular structure of a crystal with high precision. mdpi.com In this method, a single crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density within the crystal. From this model, the positions of individual atoms can be determined.
For dihydrogen hexachloroosmiate(IV) and its hydrated forms, SCXRD studies reveal the presence of the complex anion, hexachloroosmiate(IV) ([OsCl₆]²⁻), which has an octahedral geometry with the osmium atom at the center and six chlorine atoms at the vertices. The dihydrogen component exists as protons (H⁺), which are associated with water molecules in the hydrated forms, creating hydronium ions (H₃O⁺).
Table 1: Representative Crystallographic Data Obtainable from SCXRD
| Parameter | Description | Typical Expected Values for a Hexachloroosmate Complex |
| Crystal System | The symmetry of the crystal lattice. | Could be monoclinic, orthorhombic, etc., depending on the specific hydrate (B1144303) and packing. |
| Space Group | The specific symmetry group of the crystal. | Provides detailed information about the symmetry operations within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. | These values are specific to the crystal structure. |
| Os-Cl Bond Lengths | The distance between the central osmium atom and the chlorine ligands. | Expected to be in the range of 2.3-2.4 Å. |
| Cl-Os-Cl Bond Angles | The angles between adjacent and opposite chlorine atoms. | Close to 90° for adjacent and 180° for opposite Cl atoms in a perfect octahedron. |
It is important to note that the presence of water of hydration can significantly influence the crystal structure, leading to the formation of different hydrates with distinct crystal packing and hydrogen bonding networks.
Neutron Diffraction Investigations of Hydrogen Bonding and Proton Location within the Hexachloroosmiate(IV) System
While X-ray diffraction is excellent for locating heavier atoms like osmium and chlorine, it is less effective at precisely determining the positions of hydrogen atoms. This is because X-rays are scattered by electrons, and hydrogen has only one electron. Neutron diffraction, on the other hand, overcomes this limitation. Neutrons are scattered by atomic nuclei, and the scattering power of hydrogen (or its isotope, deuterium) is comparable to that of heavier elements. nist.gov This makes neutron diffraction an invaluable tool for locating protons and characterizing hydrogen bonding. nih.gov
In the context of dihydrogen hexachloroosmiate(IV) and its hydrates, neutron diffraction studies are crucial for:
Locating the Protons: Determining the exact positions of the hydrogen atoms (protons) associated with the water molecules or as hydronium ions.
Characterizing Hydrogen Bonds: Hydrogen bonds are electrostatic attractions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. khanacademy.orglibretexts.org Neutron diffraction can precisely measure the O-H bond lengths and the H···Cl or H···O distances and angles that define the hydrogen bonding network within the crystal. youtube.com
The hydrogen bonding in hydrated dihydrogen hexachloroosmiate(IV) would involve interactions between the hydrogen atoms of the hydronium ions (or water molecules) and the chlorine atoms of the [OsCl₆]²⁻ anions. These interactions play a significant role in stabilizing the crystal structure.
Table 2: Information Gained from Neutron Diffraction
| Structural Feature | Significance in the Hexachloroosmiate(IV) System |
| Proton Positions | Confirms the existence and location of hydronium ions (H₃O⁺) or diaquahydrogen ions [H₅O₂]⁺ as the counter-ions. |
| O-H Bond Lengths | Provides insight into the nature of the covalent bonds within the water/hydronium species. |
| Hydrogen Bond Distances (O-H···Cl) | Determines the strength and geometry of the hydrogen bonds between the hydronium/water cations and the hexachloroosmiate anions. |
| Hydrogen Bond Angles (O-H···Cl) | Further defines the geometry and directionality of the hydrogen bonding network. |
The combination of X-ray and neutron diffraction provides a comprehensive and detailed picture of the crystal structure, from the heavy osmium core to the light hydrogen atoms involved in the intricate network of interactions.
Solid-State Structural Polymorphism and Phase Transitions
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound have the same chemical formula but different arrangements of atoms in the crystal lattice. This can lead to variations in physical properties such as melting point, solubility, and stability.
For dihydrogen hexachloroosmiate(IV) and its hydrates, the possibility of polymorphism exists. Changes in temperature or pressure could induce phase transitions from one polymorphic form to another. For instance, a hydrated crystal might lose water upon heating, leading to a new crystalline phase with a different structure.
Investigating polymorphism and phase transitions typically involves techniques such as:
Variable-Temperature X-ray or Neutron Diffraction: Studying the crystal structure as a function of temperature to identify any changes in the unit cell parameters or atomic arrangement that would indicate a phase transition.
Thermal Analysis (e.g., DSC, TGA): Differential scanning calorimetry (DSC) can detect the heat flow associated with phase transitions, while thermogravimetric analysis (TGA) can identify changes in mass, such as the loss of water of hydration.
While specific studies on the polymorphism of dihydrogen hexachloroosmiate(IV) are not widely reported, the principles of crystal engineering suggest that different crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to the formation of different polymorphs. The study of such phenomena is crucial for understanding the material's stability and behavior under various conditions.
Computational Predictions of Molecular and Crystal Structures
In addition to experimental techniques, computational chemistry provides powerful tools for predicting and understanding the structures of molecules and crystals. Methods based on quantum mechanics, such as density functional theory (DFT), can be used to:
Optimize Molecular Geometry: Calculate the lowest energy (most stable) geometry of the [OsCl₆]²⁻ anion and any hydrated proton species. This can provide theoretical values for bond lengths and angles that can be compared with experimental data.
Predict Crystal Structures: While more complex, computational methods can be used to predict possible crystal packing arrangements (polymorphs) by calculating the lattice energies of different hypothetical structures. The structure with the lowest lattice energy is predicted to be the most stable.
Analyze Intermolecular Interactions: Computational models can quantify the strength and nature of intermolecular forces, including hydrogen bonds, within the crystal lattice.
For dihydrogen hexachloroosmiate(IV), computational studies can complement experimental findings by providing a deeper understanding of the electronic structure and the forces that govern the formation of its crystal structure. For example, calculations could help to rationalize the observed hydrogen bonding patterns and predict the relative stabilities of different possible polymorphs.
Advanced Spectroscopic Characterization of Dihydrogen Hexachloroosmiate Iv
Vibrational Spectroscopy: Infrared and Raman Studies of the [OsCl₆]²⁻ Anion and Associated Protons
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of the hexachloroosmiate(IV) anion, [OsCl₆]²⁻. For an octahedral molecule with Oₕ symmetry, such as [OsCl₆]²⁻, group theory predicts six normal modes of vibration. However, due to selection rules, not all modes are active in both IR and Raman spectroscopy. Specifically, one of the bending modes is forbidden in both techniques. nih.gov
The vibrational modes of hexahalo complexes are of significant interest in inorganic chemistry. nih.gov The analysis of the IR and Raman spectra of H₂[OsCl₆] allows for the assignment of these fundamental vibrations. The stretching and bending frequencies of the Os-Cl bonds provide valuable information about the strength and nature of the metal-ligand interactions. While IR and Raman spectroscopies are conventional methods, inelastic neutron scattering (INS) spectroscopy offers a distinct advantage as it is not governed by selection rules, allowing for the observation of all vibrational modes. nih.gov
| Vibrational Mode | Symmetry | IR Activity | Raman Activity |
| ν₁ (stretching) | A₁g | Inactive | Active |
| ν₂ (stretching) | E g | Inactive | Active |
| ν₃ (stretching) | T₁u | Active | Inactive |
| ν₄ (bending) | T₁u | Active | Inactive |
| ν₅ (bending) | T₂g | Inactive | Active |
| ν₆ (bending) | T₂u | Inactive | Inactive |
| This table is based on the expected vibrational modes for an octahedral [OsCl₆]²⁻ anion. |
The presence of protons in dihydrogen hexachloroosmiate(IV) can also influence the vibrational spectra, potentially through hydrogen bonding interactions with the chloride ligands. These interactions can lead to shifts in the vibrational frequencies of the [OsCl₆]²⁻ anion and the appearance of new bands associated with the protons.
Electronic Absorption and Emission Spectroscopy: Elucidating Ligand Field and Charge Transfer Transitions
Electronic spectroscopy, particularly UV-visible absorption spectroscopy, provides critical insights into the electronic structure of the [OsCl₆]²⁻ anion. The spectra of transition metal complexes are characterized by two main types of electronic transitions: d-d transitions and charge-transfer (CT) transitions. studylib.netksu.edu.sa
For the [OsCl₆]²⁻ ion, an Os(IV) center with a d⁴ electron configuration in an octahedral ligand field, d-d transitions occur between the t₂g and e g sets of d-orbitals. libretexts.orglibretexts.org These transitions are typically weak because they are Laporte-forbidden (g ← g). studylib.net However, they can become partially allowed through vibronic coupling, where vibrational and electronic transitions occur simultaneously. wikipedia.org
Charge-transfer transitions, on the other hand, involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligands. studylib.netksu.edu.sa Ligand-to-metal charge transfer (LMCT) bands are common in complexes with ligands that have available lone pairs, such as chloride. These transitions are generally much more intense than d-d transitions. studylib.net The electronic spectrum of [OsCl₆]²⁻ shows a charge-transfer band around 370 nm. studylib.net
Ligand field theory (LFT) provides a more advanced model than crystal field theory for understanding the electronic structure by incorporating the covalent character of metal-ligand bonds. libretexts.orgpurdue.eduwikipedia.org LFT considers the overlap of metal and ligand orbitals to form molecular orbitals, leading to a splitting of the d-orbitals into t₂g (non-bonding or weakly π-bonding) and e g (σ-antibonding) sets in an octahedral complex. libretexts.orglibretexts.org The energy difference between these sets is denoted as Δₒ or 10Dq. The analysis of the electronic spectrum allows for the determination of ligand field parameters, which quantify the strength of the ligand field and interelectronic repulsion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Osmium Nuclei Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and bonding in diamagnetic compounds. While the [OsCl₆]²⁻ anion itself is paramagnetic, the principles of NMR are crucial for understanding potential derivatives and for the characterization of the associated protons in H₂[OsCl₆].
Proton (¹H) NMR: The chemical shift of the protons in H₂[OsCl₆] would be highly sensitive to their chemical environment. msu.edulibretexts.orgcsustan.edu Hydrogen bonding with the chloro ligands would significantly influence the proton resonance, likely causing a downfield shift. msu.edu The observation of a single resonance would suggest that the two protons are chemically equivalent on the NMR timescale. In more complex osmium-containing systems, such as dihydrogen complexes, the bound H₂ ligand can exhibit unique ¹H NMR signals in the upfield region, often between 0 and -20 ppm. nih.gov
Osmium (¹⁸⁷Os and ¹⁸⁹Os) NMR: Osmium has two NMR-active isotopes, ¹⁸⁷Os and ¹⁸⁹Os. huji.ac.ilnorthwestern.edu ¹⁸⁹Os is a quadrupolar nucleus and generally gives very broad signals, making it unsuitable for high-resolution NMR of most complexes, with the exception of the highly symmetrical OsO₄. huji.ac.il ¹⁸⁷Os is a spin-1/2 nucleus and, in principle, should give sharp signals over a wide chemical shift range. huji.ac.il However, ¹⁸⁷Os has a very low natural abundance (1.96%) and an extremely low gyromagnetic ratio, resulting in very low sensitivity. huji.ac.ilnorthwestern.edunih.gov Consequently, direct observation of ¹⁸⁷Os NMR is challenging. huji.ac.il
Indirect detection methods, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments, are often employed to study ¹⁸⁷Os NMR. northwestern.eduacs.orgacs.org These two-dimensional techniques detect the insensitive ¹⁸⁷Os nucleus through its coupling to more sensitive nuclei like ¹H or ³¹P. northwestern.eduacs.org For instance, one-bond ¹H-¹⁸⁷Os coupling constants are typically in the range of 25-85 Hz. huji.ac.il Isotopic enrichment with ¹⁸⁷Os can significantly facilitate the acquisition of NMR data. nih.gov The chemical shifts of ¹⁸⁷Os in Os(II) complexes have been observed in the range of -2000 to -5200 ppm. nih.gov
| NMR Active Osmium Isotopes | |
| Isotope | ¹⁸⁷Os |
| Spin (I) | 1/2 |
| Natural Abundance (%) | 1.96 |
| Receptivity rel. to ¹H | 2.00 x 10⁻⁷ |
| Data sourced from IMSERC, Northwestern University. northwestern.edu |
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Electronic Environment Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of elements within a compound. thermofisher.com When analyzing osmium compounds, XPS can definitively determine the oxidation state of the osmium center. nih.gov For dihydrogen hexachloroosmiate(IV), XPS would be expected to show a characteristic binding energy for Os(IV).
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for identifying impurities. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of coordination and organometallic compounds in solution. uvic.ca
For dihydrogen hexachloroosmiate(IV), ESI-MS would be expected to detect the [OsCl₆]²⁻ anion. The isotopic pattern of the mass spectrum would be complex and characteristic, reflecting the natural isotopic abundances of osmium and chlorine. This isotopic signature is a powerful tool for confirming the elemental composition of the ion.
Depending on the conditions used in the ESI-MS experiment, other related species might be observed. For instance, the loss of one or more chloride ligands could lead to the formation of ions such as [OsCl₅]⁻. The technique is also highly effective for profiling impurities, which might include other osmium-containing species or residual starting materials from the synthesis. The high sensitivity of mass spectrometry allows for the detection of even trace amounts of such impurities. ESI-MS has proven to be a valuable tool for identifying stable super-structural building units in solution prior to the formation of extended networks. nih.gov
Other Advanced Spectroscopic Techniques (e.g., EPR for paramagnetic derivatives)
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to study species with unpaired electrons (paramagnetic species). Since Os(IV) in the [OsCl₆]²⁻ anion has a d⁴ electron configuration, it is paramagnetic and therefore EPR active.
The EPR spectrum of an Os(IV) complex would provide detailed information about the electronic structure and the environment of the unpaired electrons. The g-values and any observed hyperfine coupling to the osmium or chlorine nuclei would offer insights into the distribution of the unpaired electron density and the nature of the metal-ligand bonding. While EPR is a powerful technique for paramagnetic osmium species, it is not applicable to diamagnetic derivatives. For instance, a one-electron oxidation of a diamagnetic Os(II) complex can convert it into a paramagnetic species that can be studied by EPR. nih.gov
Reactivity and Mechanistic Pathways of Dihydrogen Hexachloroosmiate Iv
Ligand Exchange Reactions: Kinetics and Thermodynamics of Chloride Substitution
The substitution of ligands in the hexachloroosmiate(IV) complex, [OsCl6]2-, is a fundamental aspect of its chemistry. These ligand exchange reactions, where one or more chloride ions are replaced by other ligands, are governed by both kinetic and thermodynamic factors. The process is often reversible, and the position of the equilibrium depends on the relative concentrations of the entering and leaving ligands. chemguide.co.uklibretexts.org
A common example is the replacement of chloride ions by water molecules (aquation). In aqueous solutions, a series of aquated species can be formed, such as [OsCl5(H2O)]-. The extent of hydrolysis and the specific species formed are influenced by conditions like pH and chloride concentration. researchgate.netresearchgate.net For instance, high chloride concentrations favor the stability of the [OsCl6]2- species. researchgate.net
The introduction of other ligands, such as ammonia, can also lead to ligand exchange. crunchchemistry.co.uk The stability of the resulting complexes is a key thermodynamic driver for these reactions. Multidentate ligands, which can form multiple bonds with the central osmium ion, often form more stable complexes compared to monodentate ligands. This phenomenon, known as the chelate effect, is driven by a significant increase in entropy. libretexts.org
The kinetics of these substitution reactions can vary. For example, the initial hydrolysis of [OsCl6]2- to form [OsCl5(H2O)]- is generally rapid. researchgate.net The color of the solution often changes during these reactions, providing a visual indication of the chemical transformation. For instance, the exchange of water ligands with chloride ions in some transition metal complexes leads to distinct color changes. chemguide.co.ukyoutube.com
Redox Chemistry of Osmium(IV) in the Hexachloroosmiate System: Oxidation and Reduction Pathways
The osmium center in dihydrogen hexachloroosmiate(IV) possesses a +4 oxidation state, which is a stable and common oxidation state for osmium. nih.govwebelements.com However, the complex can participate in redox reactions, undergoing both oxidation to higher oxidation states (e.g., Os(V), Os(VI)) and reduction to lower oxidation states (e.g., Os(III)). nih.govrsc.org The term redox encompasses both reduction and oxidation processes. shemmassianconsulting.com
Oxidation involves the loss of electrons, leading to an increase in the oxidation state. shemmassianconsulting.comyoutube.com For instance, certain osmium(IV) tetraaryl complexes can be oxidized to form stable osmium(V) species. rsc.org The potential required for this oxidation can be influenced by the nature of the ligands attached to the osmium center. nih.gov
Reduction involves the gain of electrons, resulting in a decrease in the oxidation state. shemmassianconsulting.comyoutube.com The reduction of the [OsCl6]2- complex can be achieved using various reducing agents. The electrochemical properties, specifically the redox potential, provide a measure of the ease or difficulty of these electron transfer processes. libretexts.org For example, the coordination of carboxylate anions to an osmium center has been shown to make the center harder to reduce, as indicated by a negative shift in the redox potential. rsc.org
The study of the redox behavior of osmium complexes is crucial for applications such as in amperometric glucose sensors, where osmium complexes can act as electron transfer mediators. nih.gov The efficiency of this process is related to the redox potential of the Os(III)/Os(II) couple. nih.gov
The general principles of redox reactions involve identifying the species being oxidized (the reducing agent) and the species being reduced (the oxidizing agent) by tracking the changes in their oxidation numbers. youtube.comyoutube.com
Protonation and Deprotonation Equilibria: Acid-Base Properties of Dihydrogen Hexachloroosmiate(IV)
Dihydrogen hexachloroosmiate(IV), H2[OsCl6], is classified as a strong acid. researchgate.net In aqueous solutions, it readily donates its protons (H+ ions). youtube.comchemistrytalk.org This acidic nature stems from the release of hydrogen ions when dissolved in water, leading to the formation of hydronium ions (H3O+). youtube.comlibretexts.org An acidic solution is characterized by a hydronium ion concentration greater than 1.0×10−7 M, which corresponds to a pH value less than 7.00. libretexts.org
The acid-base properties of a substance describe its ability to donate or accept protons. chemistrytalk.org The strength of an acid is related to how completely it dissociates in water. Strong acids, like H2[OsCl6], are considered to dissociate fully. The general reaction of an acid with water can be represented as: HA(aq) + H2O(l) ⇌ H3O+(aq) + A-(aq) khanacademy.org
The hexachloroosmiate(IV) anion, [OsCl6]2-, is the conjugate base of the acid. The interaction of this anion with water can also be considered. If the anion reacts with water to produce hydroxide (B78521) ions, the solution would become basic. However, given that H2[OsCl6] is a strong acid, its conjugate base, [OsCl6]2-, is a very weak base.
The pH scale is a logarithmic measure of the hydronium ion concentration and is used to specify the acidity or basicity of a solution. chemistrytalk.org The properties of acids include a sour taste and the ability to react with metals to produce hydrogen gas. chemistrytalk.org
Hydrolysis and Solvolysis Reactions in Aqueous and Non-Aqueous Media
The hexachloroosmiate(IV) anion, [OsCl6]2-, undergoes hydrolysis in aqueous solutions, a reaction where water molecules replace the chloride ligands. This process is a type of solvolysis, where the solvent molecule is the attacking nucleophile. The hydrolysis of [OsCl6]2- is a stepwise process, with the initial step being the rapid and reversible formation of the aquated species [OsCl5(H2O)]-. researchgate.netresearchgate.net
The extent of hydrolysis is significantly influenced by the pH of the solution. researchgate.net In acidic media, the equilibrium may favor the chlorocomplex, while in less acidic or neutral solutions, further hydrolysis to form aquachloro- and aquahydroxo-complexes can occur. researchgate.net For instance, the photoaquation of [OsCl6]2- leads to the formation of [OsCl5(H2O)]- as the first stage. rsc.org Subsequent dissociation of this aquacomplex can lead to the formation of a hydroxocomplex, [OsCl5(OH)]2-. researchgate.net
The general reaction for the first step of hydrolysis can be written as: [OsCl6]2-(aq) + H2O(l) ⇌ [OsCl5(H2O)]-(aq) + Cl-(aq)
In non-aqueous media, similar solvolysis reactions can occur, where solvent molecules other than water displace the chloride ligands. The nature of the solvent and its coordinating ability will determine the products and the kinetics of the reaction.
It is important to note that the hydrolysis of related platinum group metal complexes, such as chloroplatinic acid, has been studied extensively and shows similar behavior, with rapid initial aquo ligand exchange followed by slower hydroxide ion ligand exchange. researchgate.net In some cases, the hydrolysis of metal complexes can be highly selective. For example, cerium(IV) ions have been shown to selectively hydrolyze phosphomonoesters over phosphodiesters. rsc.org
Reactions with Organic and Inorganic Substrates: Fundamental Transformations
Dihydrogen hexachloroosmiate(IV) and its corresponding hexachloroosmiate(IV) anion are involved in a variety of reactions with both organic and inorganic substrates, leading to fundamental chemical transformations.
Reactions with Inorganic Substrates:
One of the key reactions is its formation from osmium tetroxide (OsO4) and hydrochloric acid. This reaction not only produces dihydrogen hexachloroosmiate(IV) but also chlorine gas and water, highlighting the redox change from Os(VIII) to Os(IV). The balanced chemical equation is: OsO4 + 10HCl → H2[OsCl6] + 2Cl2 + 4H2O
Ligand exchange reactions with other inorganic ions are also common. For example, adding concentrated hydrochloric acid to a solution containing hexaaquacobalt(II) ions results in the replacement of water ligands with chloride ions. chemguide.co.uklibretexts.org Similarly, the addition of thiocyanate (B1210189) ions to a solution of iron(III) ions leads to a distinct color change due to the formation of a new complex. chemguide.co.uklibretexts.org
Reactions with Organic Substrates:
Osmium complexes, including those derived from hexachloroosmiate(IV), can serve as precursors for the synthesis of organometallic compounds. For instance, osmium(IV) tetraaryl complexes can be prepared by reacting an osmium(IV) salt with aryl Grignard reagents. nih.gov These tetraaryl complexes themselves exhibit reactivity, for example, with small nucleophiles like phosphines or carbon monoxide. nih.gov
Furthermore, osmium tetroxide, the precursor to H2[OsCl6], is a well-known oxidant in organic chemistry, particularly for the cis-dihydroxylation of alkenes. rsc.org While H2[OsCl6] itself is primarily used as a source of the [OsCl6]2- anion, the broader chemistry of osmium highlights its capacity to interact with and transform organic molecules.
The reactivity of the [OsCl6]2- complex can be tuned by its environment. For example, the photochemistry of [OsCl6]2- in aqueous and alcoholic solutions has been studied, revealing different reaction pathways. rsc.org
Investigation of Reaction Intermediates and Transition States
Understanding the mechanisms of reactions involving dihydrogen hexachloroosmiate(IV) requires the characterization of transient species such as reaction intermediates and transition states.
Reaction Intermediates:
A reaction intermediate is a short-lived, high-energy molecule that is formed in one step of a reaction and consumed in a subsequent step. lumenlearning.comyoutube.com While they are generally unstable and present at low concentrations, their identification is crucial for elucidating reaction pathways. nih.govyoutube.com
In the photolysis of [OsCl6]2-, quantum chemical calculations have been employed to study the nature of possible key intermediates. rsc.org These studies suggest that a five-coordinated complex, [OsCl5]-, with a square pyramidal geometry, is a likely intermediate. researchgate.netrsc.org This intermediate is formed within a solvent cage along with the departed chloride anion. researchgate.net The multiplicity of the ground state of this intermediate (triplet vs. quintet) has been a subject of detailed computational analysis. rsc.org Different types of reaction intermediates include carbocations, carbanions, and radicals. numberanalytics.com
Transition States:
A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy. wikipedia.org It represents the energy barrier that must be overcome for reactants to transform into products and cannot be isolated. wikipedia.orgyoutube.com The structure of a transition state is often inferred from the structures of the reactants, intermediates, and products. youtube.com
The geometry of transition states can be determined computationally by locating first-order saddle points on the potential energy surface. wikipedia.org These structures are characterized by partial bonds and charges that reflect the process of bond breaking and bond formation. youtube.com For reactions involving [OsCl6]2-, such as ligand exchange or redox processes, the transition states would involve the partial formation and breaking of bonds between the osmium center and the ligands. While direct observation is challenging, theoretical calculations provide valuable insights into their structure and energetics.
Coordination Chemistry and Synthesis of Novel Osmium Iv Derivatives
Design and Synthesis of Complexes Containing the [OsCl₆]²⁻ Core
The [OsCl₆]²⁻ anion is a versatile and fundamental building block in the synthesis of more complex osmium(IV) derivatives. Dihydrogen hexachloroosmate(IV) hydrate (B1144303) (H₂OsCl₆·xH₂O) and its salts, such as ammonium (B1175870) hexachloroosmate(IV) ((NH₄)₂OsCl₆), are common starting materials in this field. americanelements.comsigmaaldrich.com These compounds provide a readily accessible source of the [OsCl₆]²⁻ core for subsequent reactions.
A significant synthetic strategy involves the use of precursor complexes to facilitate the formation of novel osmium(IV) compounds. For instance, tetra-n-octylammonium hexahaloosmate(IV) precursors, ((Oct₄N)₂[OsX₆]) where X can be chlorine or bromine, have been developed to improve synthetic routes to osmium(IV) tetraaryl complexes. chemrxiv.orgrsc.orgamazonaws.com This approach offers a less hazardous alternative to using the volatile and toxic osmium tetroxide (OsO₄). chemrxiv.orgrsc.orgamazonaws.comwikipedia.org The reaction of these precursors with aryl Grignard reagents has led to the successful synthesis of complexes like Os(2-tolyl)₄ and Os(2,5-xylyl)₄ in high yields. chemrxiv.orgrsc.orgamazonaws.com
The synthesis of these complexes often involves ligand substitution reactions, where the chloride ligands in the [OsCl₆]²⁻ core are replaced by other functional groups. senecalearning.comlibretexts.orgsavemyexams.comchemguide.co.uk The general principle of these reactions is the exchange of one or more ligands in the coordination sphere of the central metal ion with other ligands. libretexts.orgsavemyexams.comchemguide.co.uktruman.edu The success and nature of these substitutions depend on various factors, including the nature of the incoming ligand, the solvent, and the reaction conditions.
Quantum chemical calculations have been employed to understand the electronic structure and photoaquation products of [OsCl₆]²⁻, providing insights into the formation of species like [OsCl₅(H₂O)]⁻ and [OsCl₅(OH)]²⁻. researchgate.net
Exploration of Diverse Ligand Systems and Their Influence on Osmium(IV) Coordination
The exploration of various ligand systems has significantly expanded the coordination chemistry of osmium(IV). The introduction of different ligands to the osmium(IV) center allows for the fine-tuning of the electronic and steric properties of the resulting complexes.
A range of N-donor and O-donor ligands have been successfully incorporated into the osmium(IV) coordination sphere. For example, a series of osmium(IV) complexes with the general formula [Os(L)(Br)₄], where L represents bidentate ligands such as 2-benzoyl pyridine, di-pyridyl amine, and o-phenylenediamine, have been synthesized. spuvvn.edu These complexes have been characterized to possess an octahedral geometry around the osmium(IV) center. spuvvn.edu
The synthesis of osmium(IV) complexes with hydrotris(1-pyrazolyl)borate (Tp) ligands, such as TpOs(X)Cl₂, demonstrates the versatility of ligand systems in stabilizing the Os(IV) oxidation state. rsc.org These complexes can be synthesized through the reaction of TpOs(NPPh₃)Cl₂ with various protic acids (HX). rsc.org The resulting complexes, like TpOs(OTf)Cl₂, exhibit remarkable stability and resistance to simple ligand substitution. rsc.org
Furthermore, the influence of ligand steric bulk on the synthesis and structure of osmium(IV) tetraaryl complexes has been systematically investigated. rsc.org By employing a series of 2-substituted σ-aryl ligands, a clear relationship between the yield of the Os(aryl)₄ complexes and the steric hindrance of the ligands has been established. rsc.org Single-crystal X-ray structures of these compounds reveal how the coordination geometry adapts to accommodate the steric demands of the aryl substituents. rsc.org
The following table provides examples of synthesized osmium(IV) complexes with diverse ligand systems:
| Complex Formula | Ligand(s) | Reference(s) |
| ((Oct₄N)₂[OsBr₆]) | Tetra-n-octylammonium, Bromide | chemrxiv.orgrsc.orgamazonaws.com |
| Os(2-tolyl)₄ | 2-tolyl | chemrxiv.orgrsc.orgamazonaws.com |
| Os(2,5-xylyl)₄ | 2,5-xylyl | chemrxiv.orgrsc.orgamazonaws.com |
| [Os(2-benzoyl pyridine)(Br)₄] | 2-benzoyl pyridine, Bromide | spuvvn.edu |
| [Os(di-pyridyl amine)(Br)₄] | di-pyridyl amine, Bromide | spuvvn.edu |
| TpOs(OTf)Cl₂ | Hydrotris(1-pyrazolyl)borate, Triflate, Chloride | rsc.org |
Stereochemical Aspects and Isomerism in Osmium(IV) Coordination Compounds
The arrangement of ligands around the central osmium(IV) ion gives rise to various forms of isomerism, a key aspect of coordination chemistry. uomustansiriyah.edu.iqlibretexts.org Isomers are compounds with the same molecular formula but different spatial arrangements of atoms. uomustansiriyah.edu.iqlibretexts.org
Geometric Isomerism: In octahedral complexes of the type [MA₄B₂], such as some derivatives of [OsCl₆]²⁻ where two chloride ligands are replaced by another ligand, cis and trans isomers are possible. libretexts.org In the cis isomer, the two unique ligands are adjacent to each other, while in the trans isomer, they are positioned on opposite sides of the central metal ion. libretexts.org The synthesis of trans-[Co(en)₂Cl₂]⁺ from CoCl₂·6H₂O serves as a classic example of isolating a specific geometric isomer. truman.edu
Optical Isomerism: Coordination compounds that are non-superimposable mirror images of each other are known as enantiomers and exhibit optical activity. uomustansiriyah.edu.iq This type of isomerism is common in complexes with bidentate ligands, such as ethylenediamine (B42938) (en). For example, a complex like [Co(en)₂(NH₃)Cl]²⁺ can exist as a pair of enantiomers. libretexts.org While specific examples for osmium(IV) are less commonly cited in introductory contexts, the principles of optical isomerism apply to its coordination compounds. uomustansiriyah.edu.iq
The study of stereoisomerism is crucial as different isomers can exhibit distinct physical and chemical properties. uomustansiriyah.edu.iq The characterization of these isomers often requires advanced analytical techniques, such as single-crystal X-ray diffraction. For instance, the crystal structures of Os(2,5-xylyl)₄ and Os(mesityl)₄ have been determined, revealing their distorted tetrahedral geometries. chemrxiv.orgamazonaws.com
Formation of Heterometallic Complexes Incorporating Osmium(IV)
The [OsCl₆]²⁻ anion can also serve as a building block for the construction of heterometallic complexes, where it is combined with other metal centers. This approach allows for the creation of materials with potentially novel magnetic, electronic, or catalytic properties arising from the interaction between the different metal ions.
An example of this is the synthesis of double complex salts containing the [Ru(NH₃)₅Cl]²⁺ cation and the [OsCl₆]²⁻ anion. researchgate.net Compounds such as [Ru(NH₃)₅Cl][OsCl₆] and [Ru(NH₃)₅Cl]₂[OsCl₆]Cl₂ have been prepared and characterized. researchgate.net X-ray diffraction studies have shown that [Ru(NH₃)₅Cl][OsCl₆] is isostructural with the analogous rhodium complex, [Rh(NH₃)₅Cl][OsCl₆]. researchgate.net The thermolysis of these double complex salts under a hydrogen atmosphere leads to the formation of nanosized metallic powders of ruthenium-osmium alloys. researchgate.net
The formation of such heterometallic assemblies highlights the utility of the [OsCl₆]²⁻ anion beyond its role as a precursor for simple substitution reactions, extending its application into the realm of materials chemistry.
Catalytic Applications and Mechanistic Studies of Dihydrogen Hexachloroosmiate Iv and Its Derivatives
Homogeneous Catalysis Mediated by Osmium(IV) Complexes
Complexes derived from dihydrogen hexachloroosmiate(IV) are active homogeneous catalysts for several fundamental organic reactions. While historically overshadowed by their ruthenium and rhodium counterparts, osmium catalysts are now emerging as powerful tools in organic synthesis due to their unique reactivity, high stability, and efficiency. rsc.orgacs.org
Osmium complexes have traditionally been considered less active than those of rhodium, iridium, and especially ruthenium for hydrogenation reactions, a perception attributed to their slower ligand exchange kinetics. rsc.orgacs.org However, recent research has challenged this view, revealing that osmium-based catalysts can exhibit remarkably high activity in the hydrogenation of carbon-oxygen (C=O) and carbon-nitrogen (C=N) bonds. rsc.org These catalysts have proven effective for the hydrogenation of ketones, aldehydes, imines, and esters, yielding corresponding alcohols and amines. acs.org
Pincer-type osmium complexes, in particular, have shown exceptional performance. For instance, Os(II) pincer complexes stabilized by a dibenzobarrelene-based ligand are superior catalysts for the methylation of alcohols, indoles, and other substrates using methanol (B129727) as the C1 source, which involves a "borrowing hydrogen" mechanism. acs.org The catalytic cycle for these transformations often involves the activation of the precatalyst to form an osmium-hydride species. acs.org Furthermore, osmium pincer hydride complexes such as OsHCl(CO)[HN(C₂H₄PiPr₂)₂] and OsH₂(CO)[HN(C₂H₄PiPr₂)₂] are noted for their excellent stability and versatility as dehydrogenation catalysts for primary alcohols.
The activity of some osmium catalysts has been found to be comparable or even superior to analogous ruthenium systems, highlighting their potential in designing robust and highly productive catalysts for synthesizing chiral and non-chiral alcohols and amines. acs.org
Osmium-catalyzed oxidation is a cornerstone of organic synthesis, most famously exemplified by the dihydroxylation of olefins using osmium tetroxide (OsO₄). chem-station.comnumberanalytics.com In these reactions, OsO₄ adds to an alkene in a concerted [3+2] cycloaddition to form an osmate ester, which is then hydrolyzed to yield a cis-1,2-diol. chem-station.com To make the process catalytic, a co-oxidant is used to reoxidize the resulting Os(VI) species back to Os(VIII). skku.edu
Beyond olefins, osmium derivatives have recently been employed in the challenging C–H oxidation of saturated hydrocarbons. rsc.org Soluble osmium derivatives have demonstrated exceptionally high turnover numbers in alkane oxidations compared to complexes of other transition metals like iron or manganese. rsc.org For example, osmium catalysts can facilitate the selective oxidation of methane (B114726) and ethane (B1197151) to their corresponding alcohols using hydrogen peroxide in an aqueous medium.
Recent studies have explored the mechanism of C(sp³)–H bond oxidation by adducts of osmium tetroxide with carboxylates. rsc.orgnih.gov These adducts, such as [OsO₄(OAc)]⁻, show enhanced reactivity for benzylic C–H bond oxidation compared to OsO₄ alone. nih.gov The proposed mechanism involves a rate-limiting hydrogen atom abstraction from the substrate, followed by a rebound of the resulting radical intermediate onto an oxido group on the osmium center. rsc.orgnih.gov
| Substrate | Catalyst System | Co-oxidant | Product(s) | Yield (%) | Turnover Number (TON) |
| Methane | OsCl₃/Pyridine | H₂O₂ | Methanol, Formic Acid | 10.9 (total) | 390 |
| Ethane | OsCl₃/Pyridine | H₂O₂ | Acetaldehyde, Acetic Acid | 2.5 (total) | 90 |
| Cyclohexane | OsCl₃/Pyridine | H₂O₂ | Cyclohexanol, Cyclohexanone | 22 (total) | 780 |
Table 1: Research findings on the osmium-catalyzed oxidation of light alkanes with hydrogen peroxide.
The use of osmium complexes as catalysts for isomerization and rearrangement reactions is an area of growing interest. A comprehensive review has highlighted the evolution of osmium complexes in catalyzing both the hydrogenation and isomerization of olefins. cjcatal.com These systems show good catalytic activities and selectivities, indicating their significant potential as a tool in organic synthesis. cjcatal.com
Specifically, osmium pincer complexes have demonstrated notable activity. A PC(sp³)P pincer complex featuring a hemilabile pendant arm has been shown to catalyze the regioselective isomerization of terminal alkenes. acs.org While many studies on olefin isomerization focus on other metals like cobalt or palladium, these examples underscore the emerging utility of osmium. nih.govnih.govnih.gov
In the realm of rearrangement reactions, arene-osmium(II) complexes have been reported to catalyze the rearrangement of aldoximes. acs.org Although many catalytic applications start from Os(II) or Os(0) precursors, the interconversion between osmium oxidation states, including Os(IV), is a key feature of many catalytic cycles. For instance, the hydration of nitriles catalyzed by the hexahydride OsH₆(PⁱPr₃)₂ proceeds through trihydride osmium(IV) amidate derivatives as the main metal species under catalytic conditions. nih.gov
The direct activation and functionalization of otherwise inert C–H bonds is a primary goal in modern chemistry, and osmium complexes are proving to be capable catalysts in this field. numberanalytics.com The synthesis of cyclometalated osmium compounds, known as osmacycles, often proceeds through C–H bond activation under relatively forcing conditions. nih.gov Precursors such as M₂[OsCl₆] can be used to generate these complexes. nih.gov For example, the complex [Et₄N]₂[OsCl₆] reacts with a pincer ligand in the presence of a base to afford pincer complexes, a process that involves the reduction of Os(IV) to Os(II). nih.gov
Osmium(IV) σ-aryl complexes, which can be synthesized from prefunctionalized ligands, represent important targets for developing further transition metal-catalyzed transformations. nih.gov These complexes are notably stable and can undergo subsequent reactions, showcasing their potential as building blocks. nih.gov
Mechanistic studies on C(sp³)–H bond activation have been conducted using osmium tetroxide. The reaction of OsO₄ with carboxylate anions generates distorted trigonal bipyramidal osmium(VIII) adducts that exhibit enhanced reactivity in benzylic C(sp³)–H bond oxidation. rsc.orgnih.gov The mechanism is proposed to be a stepwise process involving hydrogen atom abstraction. rsc.orgnih.gov This contrasts with many C-H activation processes catalyzed by other metals that may proceed via different pathways.
Heterogeneous Catalysis Derived from Dihydrogen Hexachloroosmiate(IV) Precursors
Dihydrogen hexachloroosmiate(IV) is a valuable starting material for the synthesis of osmium-based heterogeneous catalysts, particularly supported nanoparticles and films, which are crucial for industrial applications due to their stability and ease of recovery.
Colloidal osmium nanoparticles (NPs) can be synthesized using H₂OsCl₆ as the metal precursor in low-boiling-point solvents. Surfactant-free methods are particularly advantageous as they yield NPs with more accessible surfaces for reactants, which is directly relevant for catalysis.
One effective method involves the reduction of H₂OsCl₆ in monoalcohols, such as methanol or ethanol, which act as both the solvent and the reducing agent. This low-temperature (<100 °C) synthesis produces stable, small osmium NPs with a hexagonal close-packed (hcp) crystal structure, typically 1–2 nm in size. Unlike similar syntheses for platinum or iridium NPs, this process for osmium does not require the addition of a base. Pair distribution function (PDF) analysis of the reaction shows that the 1–2 nm hcp NPs form from chain-like [OsOₓClᵧ] complexes.
| Precursor | Solvent/Reducing Agent | Additives | NP Size (nm) | Crystal Structure | Reference |
| H₂OsCl₆ | Methanol/Water | None (surfactant-free) | ~1-2 | hcp | |
| H₂OsCl₆ | Ethanol/Water | None (surfactant-free) | ~1-2 | hcp | |
| OsCl₃ | Methanol/Water | None (surfactant-free) | ~1-2 | hcp |
Table 2: Summary of research findings on the surfactant-free synthesis of Osmium nanoparticles using precursors including Dihydrogen hexachloroosmiate(IV).
These nanoparticles can be immobilized on various supports to create robust heterogeneous catalysts. The ability to synthesize Os NPs from H₂OsCl₆ without surfactants or harsh conditions opens up possibilities for creating highly active and clean catalytic systems for a variety of applications.
Characterization of Catalytic Surfaces and Active Sites
The efficacy of catalysts derived from dihydrogen hexachloroosmiate(IV) hinges on the precise nature of the active surfaces and sites formed during catalyst preparation. Precursors like osmium trichloride (B1173362) (OsCl₃) or osmium carbonyl clusters are thermally treated or deposited on supports to create the catalytically active phase, which may consist of metallic osmium nanoparticles, osmium oxides, or single-atom osmium sites. researchgate.netresearchgate.net The characterization of these materials is crucial for understanding their catalytic behavior and for rational catalyst design.
A suite of analytical techniques is employed to probe the structural and electronic properties of these catalytic surfaces. X-ray diffraction (XRD) is fundamental for identifying the crystalline phases present, such as metallic osmium or osmium dioxide (OsO₂), and for calculating crystallite size using the Scherrer equation. researchgate.net Spectroscopic methods like Fourier-transform infrared (FT-IR) and micro-Raman spectroscopy provide insights into the chemical bonding and vibrational modes of the catalyst, helping to identify residual ligands or oxide species. researchgate.net
Electron microscopy techniques, particularly scanning electron microscopy (SEM), are used to visualize the morphology of the catalyst, revealing features like nanoparticle agglomeration or the structure of sponge-like carbonaceous supports. researchgate.net To determine the elemental composition of the catalytic surfaces, energy-dispersive X-ray spectroscopy (EDS) is commonly utilized. researchgate.net
For understanding the active sites at an atomic level, more advanced studies are necessary. Theoretical calculations, such as density functional theory (DFT), are used to model the electronic structure of the catalyst. For instance, calculations have revealed that creating an osmium/erlichmanite (Os/OsS₂) heterointerface leads to an electron accumulation effect and a negative shift of the d-band center. acs.org This modification weakens the adsorption of hydrogen on the resulting electron-deficient Os sites, which is key to enhancing catalytic activity for the hydrogen evolution reaction (HER). acs.org Similarly, in single-atom osmium catalysts supported on sulfur-doped carbon, theoretical studies show that the exceptional performance is due to the synergistic enhancement of water adsorption/dissociation and an optimized hydrogen adsorption free energy. pnas.orgpnas.org
Performance Evaluation in Industrial and Research-Oriented Processes
The performance of catalysts derived from osmium(IV) compounds is evaluated based on their activity, selectivity, and stability in specific chemical transformations. Osmium-based catalysts have shown high selectivity and efficiency in various organic reactions, including the dihydroxylation of olefins and the oxidation of alcohols. numberanalytics.com
In the field of electrocatalysis, osmium's cost-effectiveness compared to platinum makes it an attractive candidate for the hydrogen evolution reaction (HER). pnas.orgresearchgate.net However, pure osmium suffers from excessively strong adsorption of reaction intermediates, limiting its practical application. pnas.org Research has focused on creating advanced catalytic structures to overcome this limitation. For example, an Os/OsS₂ heterostructure, constructed via a partial sulfurization strategy, demonstrates exceptional HER performance across acidic, alkaline, and neutral media, with activity comparable to commercial platinum catalysts. acs.org The price-based activity of this Os/OsS₂ catalyst was found to be significantly higher than that of platinum catalysts in acidic media. acs.org
Another strategy involves creating atomically dispersed osmium catalysts. An Os single-atom catalyst supported on sulfur-doped carbon (Os-SA@SNC) required an overpotential of only 13 mV to achieve a current density of 10 mA cm⁻² in alkaline solution, outperforming commercial Pt/C and other state-of-the-art electrocatalysts. pnas.orgpnas.org The performance of these catalysts is often quantified by their Tafel slope, which provides insight into the reaction mechanism. The Os-SA@SNC catalyst exhibited a low Tafel slope, indicating favorable HER kinetics. pnas.orgpnas.org
The table below summarizes the performance of various osmium-based electrocatalysts for the Hydrogen Evolution Reaction.
| Catalyst | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|---|
| Os/OsS₂ | 0.5 M H₂SO₄ (Acidic) | 29 | - | acs.org |
| Os/OsS₂ | 1.0 M KOH (Alkaline) | 37 | - | acs.org |
| Os/OsS₂ | 1.0 M PBS (Neutral) | 58 | - | acs.org |
| Os-SA@SNC | 1.0 M KOH (Alkaline) | 13 | - | pnas.orgpnas.org |
| RuOs_G | Seawater | Negligible | 28 | aidic.it |
| Commercial Pt/C | 1.0 M KOH (Alkaline) | - | 57 | pnas.orgpnas.org |
Electrocatalysis and Photoredox Catalysis Involving Osmium(IV) Species
Osmium-based materials are increasingly recognized for their potential in electrocatalysis, particularly for the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR), which are critical for water splitting and fuel cells, respectively. pnas.orgnih.gov
Hydrogen Evolution Reaction (HER): The generation of green hydrogen through water electrolysis is a cornerstone of future energy systems. pnas.orgpnas.org Osmium-based catalysts are promising for HER due to their unique electronic properties and lower cost than platinum. pnas.org The primary challenge is that pure osmium binds hydrogen intermediates too strongly. acs.orgpnas.org Innovative strategies to modulate osmium's electronic structure have led to significant breakthroughs. These include:
Heterostructure Construction: Creating interfaces, such as between osmium and osmium sulfide (B99878) (OsS₂), can induce an electron-deficient state in the osmium atoms, which weakens hydrogen adsorption and accelerates HER kinetics. acs.org
Single-Atom Catalysis: Dispersing osmium as single atoms on a conductive support, like sulfur-doped carbon, maximizes atomic efficiency and optimizes the binding energy of reaction intermediates. pnas.orgpnas.org Doping the carbon matrix with sulfur facilitates the transformation of osmium nanocrystals into these highly active single-atom sites. pnas.orgpnas.org
Alloying: Creating bimetallic nanoparticles, such as Ruthenium/Osmium supported on graphene (RuOs_G), can lead to synergistic effects where metal oxides create electron-rich metal islands, resulting in excellent HER activity with low overpotential, even in complex media like seawater. aidic.it
Oxygen Reduction Reaction (ORR): Novel osmium electrocatalysts for the ORR have been developed by the thermolysis of osmium carbonyl clusters. researchgate.net These materials, characterized by techniques such as FT-IR and XRD, are evaluated for their catalytic properties using rotating disk electrode measurements. researchgate.net The kinetic parameters, including the Tafel slope and exchange current density, are determined to quantify their efficiency. researchgate.net Studies have shown that osmium-based catalysts can exhibit high performance for the ORR and possess a notable tolerance to methanol, which is advantageous for direct methanol fuel cells. researchgate.net
Photoredox catalysis, which uses light to generate reactive radical species for chemical synthesis, has become a powerful tool in organic chemistry. youtube.com Osmium complexes, typically featuring polypyridyl ligands, have emerged as a unique class of photosensitizers, primarily due to their strong spin-orbit coupling. researchgate.netchemrxiv.org This property allows them to be directly excited to their catalytically active triplet state by absorbing low-energy near-infrared (NIR) light. researchgate.net
The use of NIR light offers several advantages over traditional visible- or UV-light-driven photocatalysis:
Deeper Light Penetration: NIR light can penetrate further into a reaction medium, enabling catalysis to be performed efficiently in large-scale batch reactors. researchgate.netacs.org
Compatibility with Photolabile Substrates: The lower energy of NIR light can prevent the decomposition of sensitive substrates that might occur with higher-energy irradiation. researchgate.net
Energetic Efficiency: Direct excitation to the triplet state avoids the energy loss associated with intersystem crossing from an initial singlet state. researchgate.net
Researchers have developed libraries of Os(II) polypyridyl photosensitizers and characterized their photophysical properties. researchgate.netchemrxiv.org By systematically tuning the electronic properties and structure of the ligands, the excited-state energies and redox potentials of the osmium complexes can be precisely controlled. researchgate.netchemrxiv.orgresearchgate.net This tunability allows for the optimization of the photocatalyst for a wide range of organic transformations. chemrxiv.org For instance, Os(II) photocatalysts have been developed for applications in hydrohalic acid (HX) splitting, where complexes with electron-withdrawing groups showed rapid, light-induced oxidation of iodide. nih.gov Furthermore, Os(II)-Re(I) supramolecular complexes have demonstrated the ability to photocatalytically reduce carbon dioxide using red light. acs.org
Theoretical and Computational Chemistry Studies on Dihydrogen Hexachloroosmiate Iv
Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Stability
DFT studies on related hexachloroosmate complexes, such as those involving the [OsCl₆]²⁻ anion, have been performed. These calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., def2-SV(P)), have been used to determine formation energies and the extent of charge transfer in complexes containing the hexachloroosmate anion. For H₂[OsCl₆], a key aspect of its electronic structure is the interaction between the two protons (H⁺) and the [OsCl₆]²⁻ anion.
The bonding within the [OsCl₆]²⁻ octahedron is characterized by covalent interactions between the osmium(IV) center and the six chlorine ligands. The Os(IV) ion has a d⁴ electron configuration. In an octahedral ligand field, these electrons occupy the t₂g orbitals, leading to a specific electronic state that influences the compound's magnetic and spectroscopic properties.
The stability of H₂[OsCl₆] can be assessed by calculating its formation energy from constituent species. DFT calculations would involve optimizing the molecular geometry to find the lowest energy structure. This would provide theoretical values for bond lengths and angles, which can be compared with experimental data if available. The stability is also influenced by the protonation of the [OsCl₆]²⁻ anion. The protons are expected to interact with the chloride ligands through hydrogen bonding, a feature that can be effectively modeled by DFT. A theoretical study on clusters of orthosilicic acid with various acids has shown that DFT can be used to model the energy parameters of hydrogen bonds and the stability of the resulting clusters.
A molecular orbital (MO) analysis derived from DFT calculations would illustrate the bonding in more detail. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity of the molecule. For the [OsCl₆]²⁻ anion, the HOMO is expected to have significant character from the chlorine p-orbitals, while the LUMO would be centered on the osmium d-orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and its electronic transition energies.
Table 1: Representative Theoretical Data from DFT Calculations on Related Systems
| Property | System | Method | Finding |
| Formation Energy | Complexes with [OsCl₆]²⁻ | DFT/B3LYP/def2-SV(P) | Calculated to understand complex stability. |
| Charge Transfer | Complexes with [OsCl₆]²⁻ | DFT/B3LYP/def2-SV(P) | Quantified charge transfer between donor and acceptor moieties. |
| Hydrogen Bonding | Orthosilicic Acid Clusters | DFT | Modeled energy parameters of hydrogen bonds. |
| HOMO-LUMO Gap | Various Organic Molecules | DFT | Used to assess chemical reactivity and stability. |
This table is illustrative and based on findings for related systems, as specific DFT data for H₂[OsCl₆] is not widely available in the literature.
Ab Initio Molecular Dynamics Simulations of Dihydrogen Hexachloroosmiate(IV) in Solution and Solid State
Ab initio molecular dynamics (AIMD) is a simulation technique where the forces between atoms are calculated "on-the-fly" from electronic structure theory, typically DFT. This method allows for the study of the dynamic behavior of molecules, including vibrational motions, diffusion, and chemical reactions, without the need for pre-parameterized force fields.
In Solution:
An AIMD simulation of H₂[OsCl₆] in an aqueous solution would provide a detailed picture of its solvation and behavior in water. The simulation would track the trajectories of all atoms in the system over time, revealing how water molecules arrange around the H₂[OsCl₆] complex. Key aspects that could be investigated include:
Proton Dynamics: The behavior of the two acidic protons is of significant interest. AIMD can track proton transfer events, either between the [OsCl₆]²⁻ anion and surrounding water molecules or potentially between different chloride ligands on the same anion. This would provide insights into the acidity of H₂[OsCl₆] and the nature of the hydronium ions formed in solution.
Solvation Shell Structure: The simulation would reveal the structure of the solvation shells around the complex, including the average number of water molecules, their orientation, and the strength of the hydrogen bonds formed with the chloride ligands.
Diffusion: The diffusion coefficient of the H₂[OsCl₆] complex and its constituent ions (if dissociated) could be calculated, providing information about its mobility in solution.
Car-Parrinello molecular dynamics (CPMD), a specific implementation of AIMD, is well-suited for such studies.
In the Solid State:
In the solid state, AIMD can be used to study the lattice dynamics of crystalline H₂[OsCl₆]. This would involve simulating a unit cell of the crystal under periodic boundary conditions. Such simulations could provide information on:
Vibrational Modes: The vibrational frequencies of the crystal lattice (phonons) can be calculated from the atomic trajectories, which can then be compared with experimental data from techniques like infrared and Raman spectroscopy.
Structural Stability: By running simulations at different temperatures, the structural stability of the crystal lattice can be assessed. Any phase transitions or tendencies towards decomposition at elevated temperatures could be observed.
Proton Arrangement: The precise location and dynamics of the protons within the crystal lattice are crucial for understanding the solid-state structure and properties. AIMD can model the nature of the hydrogen bonding network in the solid.
Quantum Chemical Analysis of Reaction Mechanisms and Energy Landscapes
Quantum chemical methods are essential for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) and identifying transition states and reaction intermediates.
Photoaquation of the [OsCl₆]²⁻ Anion:
A significant area of study for hexahalometallate complexes is their photochemical behavior. Quantum chemical calculations, including multiconfigurational self-consistent field (CASSCF) and multiconfigurational quasidegenerate perturbation theory (MCQDPT), have been employed to study the photoaquation of the [OsCl₆]²⁻ anion. This reaction involves the substitution of a chloride ligand by a water molecule upon absorption of light.
The proposed mechanism involves the initial formation of an excited state, followed by the formation of a five-coordinated intermediate. The calculations help to understand the electronic transitions involved and the nature of the key intermediates.
Ligand Exchange Reactions:
In a broader context, H₂[OsCl₆] can undergo ligand exchange reactions where the chloride ligands are replaced by other ligands. Quantum chemical calculations can be used to model the thermodynamics and kinetics of these reactions. By calculating the energies of the reactants, products, and transition states, the reaction enthalpy and activation energy can be determined. This information is crucial for predicting the feasibility and rate of a given ligand exchange process.
Thermal Decomposition:
The thermal stability and decomposition pathways of H₂[OsCl₆] can also be investigated using quantum chemical methods. Computational studies on the thermal degradation of other halogenated compounds, such as perfluoroalkyl carboxylic acids, have shown that DFT calculations can effectively predict bond dissociation energies and identify the most likely initial steps in the decomposition process. For H₂[OsCl₆], this would likely involve the cleavage of either an Os-Cl bond or the loss of HCl. By calculating the energy barriers for different potential pathways, the most favorable decomposition mechanism can be identified.
Table 2: Key Aspects of Reaction Mechanism Analysis for H₂[OsCl₆]
| Reaction Type | Computational Method | Information Gained |
| Photoaquation | CASSCF, MCQDPT | Electronic transitions, nature of intermediates. |
| Ligand Exchange | DFT | Reaction thermodynamics (enthalpy) and kinetics (activation energy). |
| Thermal Decomposition | DFT | Bond dissociation energies, identification of weakest bonds and initial decomposition steps. |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental spectra to validate the theoretical model and aid in the interpretation of experimental data
Applications in Advanced Materials Science Excluding Clinical/biological
Precursor for Osmium-Containing Thin Films and Coatings
Dihydrogen hexachloroosmate(IV) serves as a key starting material for the deposition of osmium thin films and coatings, which are valued for their hardness, wear resistance, and chemical inertness. The hexachloroosmate ion, [OsCl₆]²⁻, is a common precursor for creating these layers through electrochemical methods. cymitquimica.com
Electrodeposition from a hexachloroosmate electrolyte is a notable application. researchgate.net This process involves dissolving the osmium compound in an aqueous solution, which is then used in an electrolytic cell to deposit a thin layer of osmium onto a substrate. To stabilize the electrolyte and achieve optimal results, the pH is typically maintained at a low level (<0.5), and potassium chloride is added. researchgate.net Under these conditions, bright osmium deposits can be achieved with a current efficiency of 20–30% and at plating rates of up to 4 micrometers per hour. researchgate.net However, it has been observed that deposits thicker than 1.5 micrometers may develop cracks, although thicknesses of up to 10 micrometers have been successfully obtained. researchgate.net The high wear resistance and chemical stability of these electro-deposited osmium films make them suitable for various practical applications where durability is crucial. researchgate.net
Table 1: Electrodeposition Parameters for Osmium Films from Hexachloroosmate Electrolyte
| Parameter | Value | Reference |
| Electrolyte Base | Dihydrogen hexachloroosmate (IV) | researchgate.net |
| Stabilizer | Potassium Chloride | researchgate.net |
| Operating pH | < 0.5 | researchgate.net |
| Current Efficiency | 20–30% | researchgate.net |
| Plating Rate | Up to 4 µm/h | researchgate.net |
| Maximum Thickness | Up to 10 µm | researchgate.net |
| Deposit Appearance | Bright | researchgate.net |
Integration into Functional Materials for Optoelectronics and Sensors
The integration of osmium complexes derived from dihydrogen hexachloroosmate(IV) into functional materials for optoelectronics and sensors is an area of growing research interest. While direct application of the compound itself is not common, its role as a precursor to photoactive and electronically active osmium species is crucial. nih.gov
Recent studies have highlighted the potential of osmium-based materials in optoelectronic applications. For instance, double perovskite-type osmium hydrides have been investigated for their optical properties and have shown suitability for optoelectronic devices. nih.gov Although not directly synthesized from dihydrogen hexachloroosmate(IV) in the cited study, this demonstrates the potential of osmium compounds in this field. The synthesis of various osmium(II) and osmium(0) complexes, which can have interesting photophysical properties, often starts from osmium(IV) precursors like ammonium (B1175870) hexachloroosmate, a close relative of dihydrogen hexachloroosmate. iieng.org The unique electronic configurations of osmium complexes allow for the tuning of their light-absorbing and emitting properties, making them candidates for use in light-emitting diodes (LEDs), solar cells, and optical sensors.
In the realm of chemical sensors, the catalytic activity of osmium complexes can be exploited. While specific examples utilizing dihydrogen hexachloroosmate(IV) as a direct precursor for sensor materials are not extensively documented in the provided search results, the general catalytic nature of osmium compounds suggests potential for their use in detecting various analytes through changes in their optical or electronic properties upon interaction.
Role in Specialized Plating and Surface Modification Technologies
Dihydrogen hexachloroosmate(IV) plays a significant role in specialized plating and surface modification technologies, primarily through its use in electroplating baths to create osmium coatings with desirable properties. researchgate.net These coatings are sought after for their high hardness, density, and resistance to wear and corrosion. google.com
The electrodeposition of osmium from a hexachloroosmate bath can be tailored to produce bright and adherent deposits. researchgate.net An alternative to the acidic process is an alkaline bath, which can allow for the direct plating of osmium onto base metals without the need for a protective undercoat. researchgate.net One patented process for osmium electroplating involves an aqueous alkaline solution containing an octavalent osmium compound and an alkali metal salt of sulfamic acid. google.com This bath operates at temperatures between 50 to 100°C and current densities of about 2 to 40 amperes per square foot, yielding smooth, lustrous deposits. google.com Such coatings are particularly useful for applications requiring low electron emissivity, such as in grid wires for cathode-ray tubes. google.com
Table 2: Operating Conditions for an Alkaline Osmium Electroplating Bath
| Parameter | Value | Reference |
| Osmium Source | Octavalent Osmium Compound | google.com |
| Complexing Agent | Alkali Metal Salt of Sulfamic Acid | google.com |
| Bath Temperature | 70-80 °C (Preferred) | google.com |
| Current Density | 4-8 ASF (Preferred) | google.com |
| Resulting Deposit | Smooth, lustrous, and adherent | google.com |
Surface modification using osmium can also be achieved through these plating techniques, enhancing the surface properties of various conductive materials like platinum, rhodium, molybdenum, and tungsten. google.com
Potential in Hydrogen Storage Materials (related to dihydrogen complexes)
Dihydrogen hexachloroosmate(IV) is a valuable precursor for the synthesis of osmium dihydrogen and polyhydride complexes, which are being investigated for their potential in hydrogen storage applications. iieng.orgfigshare.com The ability of transition metal complexes to reversibly bind molecular hydrogen (H₂) is a key area of research for developing safe and efficient hydrogen storage systems. nih.govresearchgate.net
Osmium(IV) trihydride complexes, which can be synthesized from osmium(IV) precursors, are important intermediates in the formation of molecular dihydrogen complexes. illinois.edu For example, the protonation of osmium(IV) trihydrides can yield osmium(II) dihydrogen complexes. figshare.com These complexes feature a coordinated H₂ ligand, and the nature of the bonding between the hydrogen molecule and the osmium center is a critical factor in their stability and reactivity. The H-H distance in these complexes provides insight into the degree of activation of the bound dihydrogen. For instance, dicationic Os(II) dihydrogen complexes have been synthesized with H-H distances around 1.05 Å, indicating a significantly activated, yet bound, dihydrogen ligand. nih.gov
While much of the research focuses on complex metal hydrides like borohydrides for hydrogen storage, the study of transition metal dihydrogen complexes offers an alternative approach. nih.govresearchgate.net Recent computational studies on double perovskite-type osmium hydrides have shown promising gravimetric hydrogen storage capacities and favorable desorption temperatures, making them theoretically feasible for practical applications. nih.gov
Table 3: Theoretical Hydrogen Storage Properties of Selected Osmium Hydrides
| Compound | Gravimetric H₂ Capacity (wt%) | Desorption Temperature (K) | Reference |
| Mg₂OsH₆ | 2.77 | 189.46 | nih.gov |
| Ca₂OsH₆ | 2.59 | 220.76 | nih.gov |
| Sr₂OsH₆ | 2.15 | 311.19 | nih.gov |
| Ba₂OsH₆ | 1.22 | 356.37 | nih.gov |
The synthesis of these and other advanced hydrogen storage materials can potentially start from readily available osmium precursors like dihydrogen hexachloroosmate(IV).
Future Research Directions and Emerging Paradigms
Dihydrogen Hexachloroosmiate(IV) in Nanoscale and Supramolecular Chemistry
The well-defined octahedral geometry of the hexachloroosmate(IV) anion, [OsCl₆]²⁻, makes it an excellent building block for constructing complex nanoscale and supramolecular architectures. smolecule.com Future research will likely focus on utilizing Dihydrogen hexachloroosmiate(IV) as a precursor for sophisticated materials.
In nanoscale chemistry , the compound serves as a valuable starting material for the synthesis of osmium-containing nanoparticles and nanoalloys. For instance, its derivatives like ammonium (B1175870) hexachloroosmate(IV) have been used in the formation of palladium-osmium (PdOs) bimetallic nanoalloys. sigmaaldrich.com Future work could explore the controlled reduction of H₂[OsCl₆] in the presence of various stabilizing agents to produce osmium nanoparticles with tailored sizes and shapes for applications in catalysis and electronics.
In supramolecular chemistry , the dianionic [OsCl₆]²⁻ unit can participate in electrostatic and hydrogen-bonding interactions to form extended networks. Research into co-crystallization with various organic and inorganic cations could lead to novel crystalline materials with interesting magnetic, optical, or porous properties. The ability to tune the counter-ion allows for fine control over the resulting solid-state structure and its physical characteristics.
| Research Area | Potential Application of Dihydrogen Hexachloroosmiate(IV) | Key Research Goal |
| Nanoparticle Synthesis | Precursor for Osmium (Os) and bimetallic nanoparticles | Control over particle size, morphology, and composition for catalytic applications. |
| Supramolecular Assembly | Anionic building block for crystal engineering | Design of novel functional materials with tunable electronic and magnetic properties. |
| Nanocomposites | Doping agent for polymer and ceramic matrices | Creation of advanced composites with enhanced thermal, mechanical, or electrical properties. |
Exploration of Extreme Conditions Chemistry (High Pressure/Temperature)
Investigating the behavior of Dihydrogen hexachloroosmiate(IV) under extreme conditions of high pressure and high temperature is a promising frontier. Such studies can reveal new phases, unexpected reactivity, and novel materials.
High-Temperature Chemistry: The thermal decomposition of hexachloroosmate salts is a known route to produce high-purity osmium metal or osmium oxides. smolecule.com Future research could focus on the precise control of decomposition pathways under various atmospheres (e.g., inert, reductive) to selectively synthesize specific osmium-based phases. For example, the thermal decomposition of ammonium hexachloroosmiate proceeds through an intermediate osmium tetrachloride phase before yielding metallic osmium. smolecule.com A detailed investigation into the decomposition mechanism of H₂[OsCl₆] could provide a more direct route to these materials.
High-Pressure Chemistry: The application of high pressure can induce structural phase transitions and alter the electronic properties of materials. While limited data exists for Dihydrogen hexachloroosmiate(IV) itself, studies on analogous compounds like potassium hexachloroosmate (K₂[OsCl₆]) show structural transitions at low temperatures. smolecule.com High-pressure experiments on H₂[OsCl₆] could lead to the discovery of new, denser polymorphs with modified Os-Cl bond distances and electronic configurations. This could have implications for tuning its catalytic and electronic behavior.
| Condition | Research Focus | Potential Outcome |
| High Temperature | Controlled thermal decomposition studies. | Selective synthesis of pure osmium, osmium oxides, or intermediate osmium chlorides. smolecule.com |
| High Pressure | Investigation of pressure-induced phase transitions. | Discovery of new polymorphic forms with novel electronic or magnetic properties. |
Interdisciplinary Research with Other Fields (e.g., Environmental Chemistry, Analytical Chemistry)
The unique properties of Dihydrogen hexachloroosmiate(IV) make it a candidate for innovative applications in interdisciplinary fields.
Analytical Chemistry: Dihydrogen hexachloroosmiate(IV) and its salts are already utilized in analytical chemistry, for instance, in the preparation of osmium solution standards for inductively coupled plasma-optical emission spectrometry (ICP-OES). acs.org Future work could involve developing new analytical methods where the [OsCl₆]²⁻ ion acts as a reagent or a standard for quantifying other substances. smolecule.com Its electrochemical properties could be harnessed to design novel sensors. For example, related osmium complexes have been used in the development of electrochemical DNA hybridization sensors. sigmaaldrich.com
Environmental Chemistry: While direct applications in environmental remediation are not yet established, future research could explore the potential of osmium complexes in environmental analysis. For instance, the distinct isotopic signature of osmium could be used in tracer studies for pollution source tracking. Research into the environmental fate and transport of heavy metals could potentially use stable osmium complexes like [OsCl₆]²⁻ as model systems, although this requires careful consideration of osmium's own environmental impact. There is emerging research on the role of disinfectants like chlorine in drinking water systems, a field where understanding the chemistry of chloro-complexes could be indirectly relevant. americanelements.com
Development of Sustainable and Economical Synthesis Routes
Developing greener and more cost-effective methods for synthesizing Dihydrogen hexachloroosmiate(IV) is crucial for its broader application.
Sustainable Synthesis: Current methods often rely on strong acids and can involve volatile and highly toxic precursors like osmium tetroxide (OsO₄). smolecule.com Future research should focus on alternative synthetic strategies that minimize waste and energy consumption. Mechanochemistry , or solid-state synthesis via ball milling, presents a promising, solvent-free alternative that aligns with the principles of green chemistry. researchgate.netbirmingham.ac.uk Exploring mechanochemical routes for the direct chlorination of osmium or the synthesis of H₂[OsCl₆] from its salts could lead to more sustainable production.
Economical Synthesis: Improving the efficiency of existing aqueous routes is also a key research direction. Studies have shown that optimizing parameters such as the rate of hydrochloric acid addition and maintaining an optimal temperature range (80-100°C) can significantly improve yields and reduce the loss of volatile OsO₄. smolecule.com Further research into reaction kinetics and process optimization can lead to more economical synthetic protocols. Another approach involves the efficient conversion from more easily prepared salts, such as ammonium hexachloroosmate, through controlled acid treatment. smolecule.com
| Synthesis Approach | Key Advantage | Research Objective |
| Mechanochemistry | Environmentally friendly (solvent-free). | Develop a viable solid-state synthesis route for H₂[OsCl₆]. birmingham.ac.uk |
| Optimized Aqueous Synthesis | Improved efficiency and reduced cost. | Fine-tune reaction parameters (temperature, addition rates) to maximize yield. smolecule.com |
| Catalytic Routes | Lower energy requirements. | Investigate catalytic methods for the chlorination of osmium at lower temperatures. |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding the fundamental mechanisms of formation and reaction of Dihydrogen hexachloroosmiate(IV) requires advanced analytical techniques capable of real-time observation. In situ monitoring provides invaluable insights into reaction kinetics, intermediates, and pathways.
The application of time-resolved in situ monitoring techniques is a major emerging paradigm in chemistry. birmingham.ac.uk Techniques such as synchrotron X-ray diffraction and Raman spectroscopy can be used to follow solid-state reactions, like those in mechanochemistry or thermal decomposition, as they happen. researchgate.netrsc.org This allows for the direct observation of crystalline intermediates and provides a deeper mechanistic understanding. chemrxiv.org For solution-based synthesis, techniques like UV-Vis and infrared (IR) spectroscopy can be used to monitor the concentration of the [OsCl₆]²⁻ complex and detect impurities in real-time. smolecule.com
Future research will likely involve combining these in situ methods to get a more complete picture of the synthesis of Dihydrogen hexachloroosmiate(IV). This detailed understanding is essential for rationally designing and optimizing sustainable and efficient synthetic routes. birmingham.ac.uk
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
